molecular formula C21H21ClN2O2 B2880695 (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1210817-68-7

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B2880695
CAS No.: 1210817-68-7
M. Wt: 368.86
InChI Key: YWSIHWUFXLHVRS-UHFFFAOYSA-N
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Description

The compound “(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a phenyl group and a cyclopropyl group, which are common in many organic compounds .

Scientific Research Applications

Synthesis and Anticancer Potential

A study by Mallikarjuna et al. (2014) focuses on the synthesis of various derivatives, including compounds with structural similarities to "(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone," to explore their anticancer and antituberculosis properties. The compounds were synthesized using the reductive amination method and were tested in vitro for their activity against human breast cancer cell lines and Mycobacterium tuberculosis. Some of these derivatives exhibited significant antituberculosis and anticancer activities, indicating their potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Role in Tubulin Polymerization Inhibition

Prinz et al. (2017) reported the synthesis of a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, including structures analogous to "this compound," for their effects on tumor cell growth, tubulin polymerization inhibition, and cell cycle arrest. Several analogues demonstrated potent antiproliferative properties and effectively inhibited tubulin polymerization. This suggests that these compounds might be beneficial as anticancer agents, particularly in therapies targeting microtubule dynamics (Prinz et al., 2017).

Antimicrobial Applications

Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, indicating a broader application of compounds related to "this compound." These derivatives showed variable and modest activity against different bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Histamine H3 Receptor Antagonists

Kuder et al. (2014) identified compounds from the group of various substituted N-piperazine ether derivatives, including those structurally related to "this compound," as novel leads for further studies on histamine H3 receptor antagonists. This research highlights the potential of such compounds in developing treatments for disorders related to the histamine H3 receptor, such as sleep disorders or cognitive deficits (Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014).

Properties

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIHWUFXLHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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